N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
N~2~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound features a pyrazole ring fused to a triazolopyrimidine core, with a cyclopentyl and a methyl group attached to the pyrazole ring.
Properties
Molecular Formula |
C15H17N7O |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-(2-cyclopentyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H17N7O/c1-10-9-12(22(19-10)11-5-2-3-6-11)17-14(23)13-18-15-16-7-4-8-21(15)20-13/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,23) |
InChI Key |
LMGZPMKUCWKJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NN3C=CC=NC3=N2)C4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Construction of the Triazolopyrimidine Core: The pyrazole intermediate is then subjected to a cyclization reaction with a suitable triazole precursor to form the triazolopyrimidine core. This step often requires the use of strong acids or bases and elevated temperatures.
Functional Group Modifications: The final step involves the introduction of the cyclopentyl and methyl groups onto the pyrazole ring. This can be accomplished through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, nucleophiles, electrophiles, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N~2~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for its role in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer treatment.
Biological Research: The compound is used in biological assays to study its effects on cell proliferation, apoptosis, and other cellular processes.
Chemical Biology: It serves as a tool compound to investigate the molecular mechanisms of kinase inhibition and signal transduction pathways.
Pharmaceutical Development: The compound is explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N2-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure but different substituents.
Triazolopyrimidine Derivatives: Various derivatives with modifications on the triazole or pyrimidine rings, exhibiting different biological activities.
Uniqueness
N~2~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which confers distinct biological properties. Its cyclopentyl and methyl groups enhance its binding affinity and selectivity towards CDKs, making it a promising candidate for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
